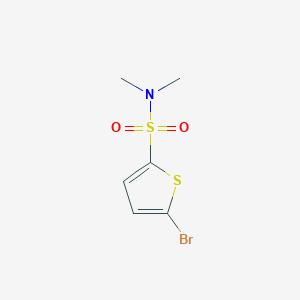
5-bromo-N,N-dimethylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N,N-dimethylthiophene-2-sulfonamide is a chemical compound with the molecular formula C6H8BrNO2S2 and a molecular weight of 270.17 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a thiophene ring substituted with a sulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-bromo-N,N-dimethylthiophene-2-sulfonamide typically involves the bromination of N,N-dimethylthiophene-2-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the thiophene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst to achieve high yields and purity .
Chemical Reactions Analysis
5-bromo-N,N-dimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-bromo-N,N-dimethylthiophene-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-bromo-N,N-dimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds or non-covalent interactions with target molecules .
Comparison with Similar Compounds
5-bromo-N,N-dimethylthiophene-2-sulfonamide can be compared with other similar compounds, such as:
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have different alkyl groups attached to the nitrogen atom, which can influence their chemical properties and biological activities.
N,N-dimethylthiophene-2-sulfonamide: Lacks the bromine atom, resulting in different reactivity and applications.
Thiophene-2-sulfonamide: Lacks both the bromine atom and the dimethylamino group, leading to distinct chemical behavior and uses.
Properties
CAS No. |
68848-50-0 |
|---|---|
Molecular Formula |
C6H8BrNO2S2 |
Molecular Weight |
270.2 g/mol |
IUPAC Name |
5-bromo-N,N-dimethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H8BrNO2S2/c1-8(2)12(9,10)6-4-3-5(7)11-6/h3-4H,1-2H3 |
InChI Key |
BDZUJXMQIUSZCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


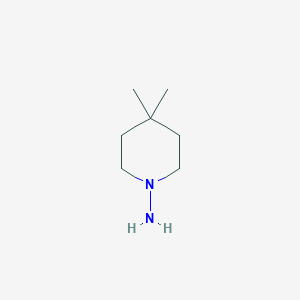
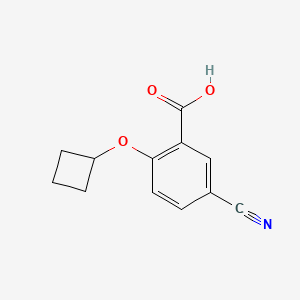


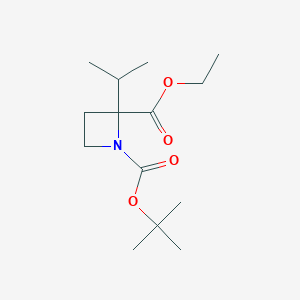
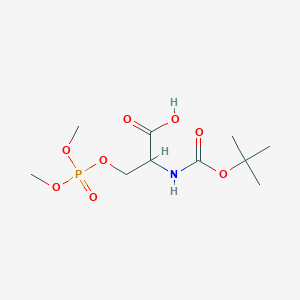

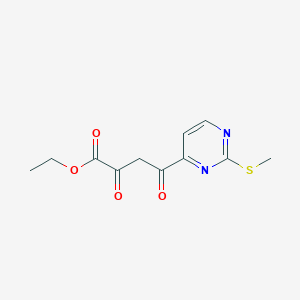
![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)

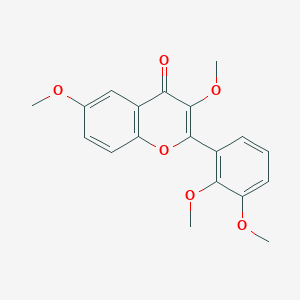
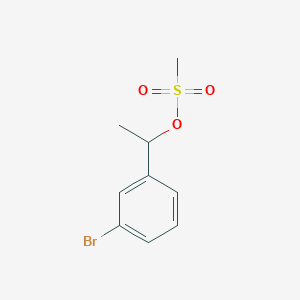
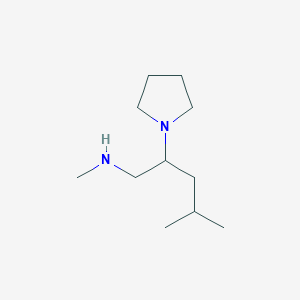
![1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13867018.png)
